17-Bromoandrosta-5,16-dien-3beta-ol
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Overview
Description
17-Bromoandrosta-5,16-dien-3beta-ol: is a derivative of Dehydro Epiandrosterone, a major secretory steroidal product of the adrenal gland
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoandrosta-5,16-dien-3beta-ol typically involves the bromination of androsta-5,16-dien-3beta-ol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 17th position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available steroidal precursors. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 17-Bromoandrosta-5,16-dien-3beta-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom at the 17th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .
Scientific Research Applications
Chemistry: 17-Bromoandrosta-5,16-dien-3beta-ol is used as a reactant in the synthesis of other steroidal compounds, including Abiraterone Acetate, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor .
Biology: In biological research, this compound is studied for its potential effects on steroid hormone pathways and its role in modulating androgen and estrogen receptors .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of hormone-related disorders such as prostate cancer .
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the production of various steroidal drugs .
Mechanism of Action
The mechanism of action of 17-Bromoandrosta-5,16-dien-3beta-ol involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a precursor for the synthesis of compounds that inhibit cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme crucial for androgen biosynthesis . By inhibiting this enzyme, the compound can reduce the production of androgens, which is beneficial in treating conditions like prostate cancer .
Comparison with Similar Compounds
17-Iodoandrosta-5,16-dien-3beta-ol: Similar in structure but contains an iodine atom instead of bromine.
Dehydro Epiandrosterone: The parent compound from which 17-Bromoandrosta-5,16-dien-3beta-ol is derived.
Abiraterone Acetate: A derivative used in the treatment of prostate cancer.
Uniqueness: this compound is unique due to its specific bromination at the 17th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
106874-28-6 |
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Molecular Formula |
C19H27BrO |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H27BrO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
BXPUHPCDGRMSIO-USOAJAOKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Br)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Br)C)O |
Origin of Product |
United States |
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